molecular formula C8H10O2 B13632502 3-(Furan-2-yl)-2-methylprop-2-en-1-ol

3-(Furan-2-yl)-2-methylprop-2-en-1-ol

Cat. No.: B13632502
M. Wt: 138.16 g/mol
InChI Key: CETHPBHBZHLYOY-FNORWQNLSA-N
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Description

3-(Furan-2-yl)-2-methylprop-2-en-1-ol ( 69978-22-9) is a furan-based organic compound with the molecular formula C 8 H 10 O 2 and a molecular weight of 138.16 g/mol [ ]. This compound features a prop-2-en-1-ol (allylic alcohol) backbone that is methyl-substituted at the 2-position and linked to a furan-2-yl group at the 3-position, making it a versatile intermediate in organic synthesis and materials science research. While direct mechanistic studies on this specific alcohol are limited in the public domain, its structure suggests significant potential as a key synthetic precursor . Researchers may utilize it in the development of more complex heterocyclic systems, pharmaceutical intermediates, or functional materials. The reactive allylic alcohol and olefin functionalities make it suitable for various chemical transformations, including oxidation, reduction, and cyclization reactions. Notably, the closely related aldehyde, 2-methyl-3-(2-furyl)acrolein, is recognized for its application in flavor and fragrance research, used in spicy, fruit, and nut flavor profiles [ ]. This indicates that this compound may serve as a valuable building block in related synthetic pathways. Handling and Regulatory Information: This chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult relevant safety data sheets and conduct all risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C8H10O2/c1-7(6-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5+

InChI Key

CETHPBHBZHLYOY-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CO

Canonical SMILES

CC(=CC1=CC=CO1)CO

Origin of Product

United States

Contextualization Within Furan Chemistry and Heterocyclic Compounds

Furan (B31954) is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. This structural motif is a cornerstone in the vast field of heterocyclic chemistry, which plays a pivotal role in the life and chemical sciences. Heterocyclic compounds are integral to numerous natural products and synthetic molecules, displaying a wide array of physiological and pharmacological properties.

The furan nucleus, in particular, is a fundamental building block in medicinal chemistry and drug discovery. Compounds incorporating the furan ring are noted for their stability, the relative ease with which they can be functionalized, and their presence in a significant number of biologically active materials. Research has consistently shown that furan derivatives possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This has led to the inclusion of the furan core in several commercially available pharmaceuticals. nih.gov The versatility of furans also extends to their use as synthons—key intermediates in the targeted synthesis of more complex molecules, particularly in the realms of natural product synthesis and the development of novel therapeutic agents.

Structural Significance and Reactivity Potential of the Allylic Alcohol Moiety

The furan (B31954) ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution preferentially occurs at the C2 (or C5) position due to the greater stability of the resulting cationic intermediate. pearson.com However, the furan ring is also sensitive to strong acids, which can catalyze polymerization or ring-opening side reactions.

The allylic alcohol moiety is one of the most versatile functional groups in organic synthesis. The hydroxyl (-OH) group can be readily oxidized to an aldehyde or carboxylic acid, or it can be substituted in various nucleophilic substitution reactions. The adjacent carbon-carbon double bond can undergo a wide range of addition reactions, including hydrogenation, halogenation, and epoxidation. The conjugation of this double bond with the furan ring in 3-(Furan-2-yl)-2-methylprop-2-en-1-ol influences the electronic distribution across the molecule, potentially modulating the reactivity of both the furan ring and the allylic system. Academic studies on related furan-containing allylic alcohols have highlighted unexpected substitution reactions, indicating a rich and complex reactivity profile for this class of compounds. acs.orguab.cat

Scope and Academic Importance of Investigating 3 Furan 2 Yl 2 Methylprop 2 En 1 Ol

Established and Emerging Synthetic Routes to Furan-2-yl-Substituted Allylic Alcohols

The synthesis of allylic alcohols bearing a furan-2-yl substituent is a key objective in organic chemistry, providing intermediates for natural product synthesis and materials science. Methodologies range from stereoselective constructions to the strategic introduction of the furan moiety through cross-coupling reactions.

Stereoselective Synthesis of (E)- and (Z)-Isomers

Achieving stereocontrol in the synthesis of allylic alcohols is crucial, as the geometric configuration of the double bond significantly influences the molecule's properties and subsequent reactivity.

For the synthesis of (E)-isomers , highly selective methods have been developed for analogous systems, which are applicable to furan-substituted targets. One prominent strategy involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. This approach demonstrates excellent regioselectivity and stereoselectivity, affording (E)-allylic alcohols with E/Z ratios often exceeding 200:1. dicp.ac.cnorganic-chemistry.org Another powerful method is the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by chiral ligands such as (-)-2-exo-morpholinoisoborne-10-thiol. organic-chemistry.org This technique can produce (E)-allylic alcohols with enantiomeric excesses greater than 95%. organic-chemistry.org

The synthesis of (Z)-isomers often requires different strategic approaches. Asymmetric allylation of aldehydes using α-substituted allylboronates in the presence of a chiral phosphoric acid catalyst has emerged as an effective method for producing δ-alkyl-substituted (Z)-homoallylic alcohols with high Z-selectivity and enantioselectivity. nih.gov While not directly applied to the target molecule, this methodology provides a framework for accessing the (Z)-configuration by careful selection of furan-containing starting materials.

MethodTarget IsomerKey Reagents/CatalystsSelectivity
Reductive Coupling(E)Terminal alkyne, α-chloro boronic ester, Copper catalyst>200:1 E/Z ratio dicp.ac.cn
Asymmetric Addition(E)Alkenylzinc, Chiral thiol ligand>95% ee organic-chemistry.org
Asymmetric Allylation(Z)α-substituted allylboronate, Chiral phosphoric acidHigh (Z)-selectivity nih.gov

Palladium-Catalyzed Reductions and Related Hydrogenation Pathways

Palladium catalysts are instrumental in various transformations within furan chemistry. figshare.comepfl.chnih.govnih.gov While direct palladium-catalyzed reduction of the entire prop-2-en-1-al moiety to an allylic alcohol is less common, related hydrogenation pathways are well-established. For instance, the selective hydrogenation of furfural (B47365) (furan-2-carbaldehyde) to furfuryl alcohol is a widely studied industrial process. rsc.orgrsc.org

Transfer hydrogenation represents a viable strategy. A patented method describes the conversion of furfural to furfuryl alcohol using anhydrous formic acid as the hydrogen source and a mixed-metal catalyst of Pd/C and CuO. google.com This demonstrates the compatibility of palladium catalysis with the furan ring and its ability to facilitate aldehyde reduction under transfer hydrogenation conditions. Such methods could be adapted for the selective reduction of 3-(furan-2-yl)-2-methylprop-2-enal.

ReactionSubstrateCatalystH-SourceProductYield
Transfer HydrogenationFurfuralPd/C (5 wt%), CuOFormic AcidFurfuryl Alcohol91.2% google.com
Catalytic HydrogenationFurfuralRu₁₀Mo₁₀PH₂Furfuryl Alcohol99% selectivity rsc.org

Organometallic Reagents in Carbon-Carbon Bond Formation

The construction of the carbon framework of furan-2-yl-substituted allylic alcohols frequently employs organometallic reagents. Standard nucleophilic addition reactions are a direct and effective route. Two primary disconnections are possible:

Addition of a furyl nucleophile to a propenal derivative: 2-Furyl lithium or 2-furylmagnesium bromide can be added to 2-methylpropenal to form the target allylic alcohol.

Addition of a propenyl nucleophile to a furan aldehyde: A 2-methyl-1-propenyl organometallic reagent (e.g., a Grignard or organolithium species) can be added to furfural.

The addition of alkenylzinc reagents to aldehydes provides a highly controlled method for accessing these structures. organic-chemistry.orgorganic-chemistry.org These reactions can be rendered asymmetric through the use of chiral catalysts, yielding enantioenriched allylic alcohols. organic-chemistry.org

Cross-Coupling Reactions for Furan Ring Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille reactions are particularly useful for introducing the furan ring onto a pre-existing carbon chain. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. To synthesize the target structure, one could couple 2-furanboronic acid with a halo-substituted 2-methylprop-2-en-1-ol derivative. Research has demonstrated the successful Suzuki-Miyaura coupling of various boronic acids with substituted furan-2(5H)-ones and furan derivatives, establishing the feasibility of this approach. researchgate.netsemanticscholar.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. youtube.com A potential route would involve reacting 2-(tributylstannyl)furan (B54039) with a suitable halo-propenol derivative in the presence of a palladium catalyst.

These methods offer a modular approach, allowing for the late-stage introduction of the furan ring into a more complex molecule.

Precursor Chemistry and Derivative Synthesis from Related Furan Compounds

The synthesis of this compound can be efficiently achieved from readily available furan precursors, most notably the corresponding α,β-unsaturated aldehyde.

Conversion from 3-(Furan-2-yl)-2-methylprop-2-enal

The most direct route to this compound is the selective reduction of the aldehyde functional group of 3-(furan-2-yl)-2-methylprop-2-enal, without affecting the conjugated double bond or the furan ring. Several methods are available for this 1,2-reduction.

Hydride Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation. To enhance selectivity for 1,2-reduction over 1,4-conjugate addition, the reaction is often performed at low temperatures or with the addition of cerium(III) chloride (Luche reduction). Diisobutylaluminium hydride (DIBAL-H) is another effective reagent for the reduction of α,β-unsaturated aldehydes to allylic alcohols and has been shown to be compatible with furan rings. semanticscholar.org

Catalytic Hydrogenation: As discussed previously, catalytic methods can be tuned for selectivity. While many catalysts will reduce both the aldehyde and the alkene, selective catalysts, such as certain bimetallic phosphides, have shown high selectivity for the carbonyl group in furfural. rsc.org This suggests that optimized conditions could be found for the selective hydrogenation of the furan-containing enal.

The synthesis of the precursor aldehyde, 3-(furan-2-yl)-2-methylprop-2-enal, can be accomplished via aldol (B89426) condensation between furfural and propanal, followed by dehydration.

Hydroarylation of Furan-2-yl Propenoic Acid Derivatives

A significant strategy for synthesizing analogs, specifically 3-aryl-3-(furan-2-yl)propanoic acid derivatives, involves the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters. mdpi.comnih.gov This reaction is effectively carried out with arenes in the presence of a Brønsted superacid, such as triflic acid (TfOH). mdpi.comnih.gov Under these superelectrophilic conditions, the starting furan derivatives become activated. nih.gov Spectroscopic and theoretical studies suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the initial furan acids and esters. mdpi.comnih.gov This method provides a direct pathway to introduce an aryl group at the 3-position of the propanoic acid chain attached to the furan ring. mdpi.com

The general procedure involves mixing the 3-(furan-2-yl)propenoic acid derivative with an arene and a solvent like CH2Cl2, followed by the addition of TfOH at a controlled temperature (e.g., 0 °C). mdpi.com After a reaction period, the mixture is quenched and the product is extracted and purified. mdpi.com

Table 1: Key Components in the Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives

Component Role Example
Furan Substrate Starting material containing the C=C bond 3-(Furan-2-yl)propenoic acid
Arene Arylating agent Benzene (B151609), Toluene, etc.
Superacid Catalyst/Activator Triflic Acid (TfOH)

Cycloaddition Reactions in Furan Derivative Synthesis

Cycloaddition reactions are a cornerstone in synthetic organic chemistry and provide an atom-economical pathway for constructing complex cyclic structures from furan-based precursors. mdpi.com The furan ring can act as a diene in [4+2] cycloadditions, famously known as the Diels-Alder reaction, which is a key strategy for synthesizing functionalized cyclic products. mdpi.comsemanticscholar.org

The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the furan diene with the lowest unoccupied molecular orbital (LUMO) of a dienophile, such as an alkene or maleimide (B117702), to form an oxabicyclic core (an oxanorbornene). mdpi.comsemanticscholar.org However, these reactions are often reversible due to the aromatic character and resulting low reactivity of the furan ring, which can lead to challenges in controlling diastereo- and regioselectivity. mdpi.com The efficiency and selectivity of the cycloaddition are significantly influenced by the nature of the substituents on both the furan ring and the dienophile. semanticscholar.org

Beyond the Diels-Alder reaction, [3+2] cycloadditions represent another important class of reactions for synthesizing furan-containing heterocycles. rsc.orgresearchgate.net For instance, 5-Hydroxymethyl-furan-2-nitrileoxide, derived from the biomass platform chemical 5-hydroxymethylfurfural (B1680220), undergoes [3+2] cycloaddition with alkenes to yield 3-(2-furanyl)-4,5-dihydo-isoxazole structures. researchgate.net Similarly, the reaction between 1-(furan-2-yl)-N-phenylmethanimine oxide and styrene (B11656) has been studied, demonstrating a non-polar, one-step cycloaddition mechanism. rsc.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing the development of sustainable, efficient, and environmentally benign processes. In the context of synthesizing this compound and its analogs, this translates to a focus on solvent-free reactions, highly efficient catalytic systems, and the use of biocatalysts.

Mechanochemical (Solvent-Free) Synthesis Considerations

A key objective of green chemistry is the reduction or elimination of volatile organic solvents. While specific mechanochemical syntheses for this compound are not extensively detailed, the principles can be applied based on related solvent-free processes. For example, certain Diels-Alder reactions involving furanic dienes and maleimide dienophiles can proceed efficiently under solvent-free and non-catalytic conditions. semanticscholar.org Achieving high diastereoselectivity in some cases requires solvent-free conditions at elevated temperatures. semanticscholar.org These examples highlight the potential for developing mechanochemical or solid-state syntheses for furan derivatives, which would reduce waste and simplify product purification.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of synthetic routes to furan derivatives. These systems often reduce the need for stoichiometric reagents and allow for milder reaction conditions.

Ruthenium-Catalyzed C-H Arylation: A modern approach for the selective C3–H arylation of the furan ring has been developed using a [RuCl2(cymene)]2 catalyst system. researchgate.net This method uses a removable directing group, such as an imidazole (B134444), attached to the C2 position to guide the arylation specifically to the C3 position, offering a powerful tool for late-stage functionalization. researchgate.net

Phosphine-Mediated Wittig Reaction: An efficient protocol for synthesizing highly functionalized furans utilizes catalytic amounts of phosphine (B1218219) and a base like triethylamine (B128534) in an intramolecular Wittig reaction. organic-chemistry.org The process is promoted by a silyl (B83357) chloride, which activates a phosphine oxide for reduction, and the catalytic cycle is sustained by the regeneration of the base, making the method environmentally friendly. organic-chemistry.org

Zeolite Catalysis: Zeolites, with their well-defined pore structures and acidic properties, serve as effective heterogeneous catalysts for upgrading furan derivatives. frontiersin.org Brønsted acidic zeolites, for example, can catalyze reactions such as the Friedel-Crafts acylation of furans, offering advantages in catalyst recovery and reuse compared to traditional homogeneous catalysts like AlCl3. upenn.edu

Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals, non-noble metals such as Fe, Co, Ni, or Cu are being explored for the catalytic valorization of biomass, including furan derivatives. frontiersin.org These catalysts show promise in hydrogenation and other transformations, although challenges like metal leaching must be addressed. frontiersin.org

Table 2: Examples of Advanced Catalytic Systems in Furan Synthesis

Catalytic System Reaction Type Advantage
[RuCl2(cymene)]2 / Pivalic Acid C-H Arylation High C3-selectivity on the furan ring. researchgate.net
Phosphine / Triethylamine / Silyl Chloride Intramolecular Wittig Uses catalytic reagents, environmentally friendly. organic-chemistry.org
Brønsted Acidic Zeolites Friedel-Crafts Acylation Heterogeneous, reusable catalyst. upenn.edu

Biocatalytic Approaches in Furan-Substituted Alcohol Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity under mild reaction conditions for the synthesis of furan-based chemicals. researchgate.net Enzymes and whole-cell systems are increasingly used to produce furan-substituted alcohols.

One notable biocatalytic transformation is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols. nih.gov Multi-enzymatic cascades have been designed for this purpose, for example, combining chloroperoxidase with glucose oxidase for the in situ generation of hydrogen peroxide from glucose and air. acs.org Such systems can convert a wide range of furfuryl alcohols into valuable pyranone building blocks. nih.gov

The direct reduction of biomass-derived furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), to their corresponding alcohols is another key application of biocatalysis. researchgate.net

Whole-Cell Biocatalysts: Strains like Bacillus coagulans NL01 have been used for the efficient bio-catalytic reduction of furfural to furfuryl alcohol. researchgate.net Similarly, the yeast-like fungus Aureobasidium subglaciale F134 has been identified as an effective whole-cell biocatalyst for the selective reduction of HMF. researchgate.net

Enzyme Cascades: To overcome challenges like cofactor regeneration, multi-enzyme cascades are employed. A three-enzyme cascade has been established for aldehyde reduction with in situ cofactor regeneration. researchgate.net Co-immobilizing multiple dehydrogenases has also proven successful for the selective reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) with efficient cofactor recycling. researchgate.net

These biocatalytic methods provide sustainable pathways to furan-based alcohols, forming a crucial part of modern biorefinery concepts. researchgate.netfrontiersin.org

Table 3: Biocatalytic Systems for Furan Alcohol Synthesis

Biocatalyst Type Application Example Enzyme/Organism Product Example
Multi-enzyme Cascade Oxidative Rearrangement Chloroperoxidase, Glucose Oxidase. nih.govacs.org Substituted Hydroxypyranones
Whole-Cell System Aldehyde Reduction Bacillus coagulans NL01. researchgate.net Furfuryl alcohol

Reactions Involving the Hydroxyl Functionality

The primary allylic alcohol group in this compound is a primary site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via the formation of a more reactive alkoxide. Both chemical and enzymatic methods can be employed for this transformation. Enzymatic esterification, often utilizing lipases, offers a milder and more selective approach to ester synthesis. medcraveonline.commedcraveonline.com

Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic species under basic conditions. A common method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile. Transesterification is another viable method for the synthesis of furan esters, where a furan alcohol reacts with another ester in the presence of a catalyst, such as an alkaline carbonate. google.com

ReactionReagentsProduct
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst3-(Furan-2-yl)-2-methylprop-2-en-1-yl ester
EtherificationAlkyl Halide (R-X), Base3-(Furan-2-yl)-2-methylprop-2-enyl ether

Oxidation Pathways and Aldehyde/Carboxylic Acid Formation

As a primary alcohol, this compound can be oxidized to either the corresponding aldehyde, 3-(Furan-2-yl)-2-methylprop-2-enal, or the carboxylic acid, 3-(Furan-2-yl)-2-methylprop-2-enoic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the aldehyde requires the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid. The synthesis of the related compound (E)-3-(furan-2-yl)-2-phenylprop-2-enal has been documented, indicating the feasibility of this transformation. chemicalbook.com

For the formation of 3-(Furan-2-yl)-2-methylprop-2-enoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. The synthesis of 3-(furan-2-yl)prop-2-enoic acid from furan-2-carbaldehyde and malonic acid has been reported, providing a related route to this class of compounds. mdpi.com The direct oxidation of furan-containing alcohols to their corresponding carboxylic acids is a known transformation in furan chemistry. google.com

ProductOxidizing Agent
3-(Furan-2-yl)-2-methylprop-2-enalPyridinium chlorochromate (PCC), Dess-Martin periodinane
3-(Furan-2-yl)-2-methylprop-2-enoic acidPotassium permanganate (KMnO4), Jones reagent

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, hydrogenation, and can participate in cyclization reactions.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich nature of the double bond makes it susceptible to electrophilic addition reactions. chemistrysteps.com The addition of electrophiles such as hydrogen halides or the hydroarylation with arenes can occur. algoreducation.com For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of the carbon-carbon double bond. mdpi.comresearchgate.net

The double bond is also activated towards nucleophilic addition due to the conjugation with the furan ring. This is particularly relevant in Michael-type additions where a nucleophile adds to the β-carbon of the α,β-unsaturated system. A range of nucleophiles, including alcohols, thiols, and amines, can participate in such 1,4-addition reactions. libretexts.orgnih.gov

Hydrogenation and Saturation Mechanisms

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. shu.edu The hydrogenation of the double bond would yield 3-(Furan-2-yl)-2-methylpropan-1-ol. Further hydrogenation under more forcing conditions can lead to the saturation of the furan ring, yielding tetrahydrofuran (B95107) derivatives. The selective hydrogenation of furfural to furfuryl alcohol is a well-established industrial process, highlighting the reactivity of the furan system to hydrogenation. researchgate.netrsc.orgul.ie The catalytic hydrogenation of esters to primary alcohols is also a relevant related transformation. youtube.com

ReactionCatalystProduct
Double Bond HydrogenationPd, Pt, or Ni3-(Furan-2-yl)-2-methylpropan-1-ol
Furan Ring HydrogenationHigh pressure/temperature with appropriate catalyst3-(Tetrahydrofuran-2-yl)-2-methylpropan-1-ol

Cyclization Reactions (e.g., Intramolecular Cycloadditions)

The presence of both a furan ring (a diene) and an allylic alcohol (a potential dienophile precursor) within the same molecule opens up the possibility of intramolecular cyclization reactions. One of the most significant of these is the intramolecular Diels-Alder reaction. While the direct intramolecular cycloaddition of the molecule itself might be challenging, derivatives of the alcohol could facilitate this transformation. For example, the intramolecular Diels-Alder reaction of furfural allyl acetals has been shown to proceed efficiently to afford formal Diels-Alder adducts. rsc.orgmdpi.com This suggests that conversion of the alcohol to an appropriate derivative could enable an intramolecular [4+2] cycloaddition. Other types of cyclizations, such as hydroxyl-directed nitrile oxide cycloadditions with cyclic allylic alcohols, have also been reported, indicating the potential for the hydroxyl group to direct cyclization reactions. nih.gov Additionally, the oxidative dearomatization of related 3-(furan-2-yl)propan-1-ones can lead to cyclization products. nih.govnih.govresearchgate.net

Transformations of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of transformations that disrupt or modify its aromaticity.

The furan moiety is significantly more reactive than benzene towards electrophiles due to the electron-donating nature of the ring oxygen atom. pearson.com This enhanced nucleophilicity facilitates electrophilic aromatic substitution (EAS) reactions under relatively mild conditions. wikipedia.orgbyjus.com The general mechanism involves the attack of an electrophile on the π-electron system of the furan ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring. byjus.com

For 2-substituted furans like this compound, electrophilic attack occurs predominantly at the C5 position (the carbon adjacent to the oxygen and distal to the substituent). This regioselectivity is governed by the superior stability of the resulting carbocation intermediate, where the positive charge can be effectively delocalized through resonance involving the lone pair of the oxygen atom.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

Position of AttackStability of Carbocation IntermediateMajor/Minor Product
C5Higher (more resonance structures, charge delocalized onto oxygen)Major
C3LowerMinor
C4LowerMinor

This interactive table summarizes the directing effects for electrophilic attack on the furan ring.

Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com The specific conditions for these reactions must be carefully controlled to avoid polymerization or ring-opening, which are common side reactions for activated furan systems.

The aromaticity of the furan ring is relatively modest, and under certain conditions, particularly in acidic media, the ring can undergo opening and subsequent rearrangement. youtube.comlibretexts.org For a molecule like this compound, acid-catalyzed ring-opening is a plausible transformation. The mechanism typically initiates with the protonation of the furan ring oxygen, which activates the ring for nucleophilic attack. youtube.commasterorganicchemistry.com

The presence of the allylic alcohol side chain can influence this process. Protonation could lead to a cascade reaction, potentially involving the formation of an allylic cation and interaction with a nucleophile (e.g., water or an alcohol solvent). The resulting intermediate, a dihydrofuran derivative, can then undergo hydrolysis to yield a 1,4-dicarbonyl compound. This transformation is conceptually the reverse of the Paal-Knorr furan synthesis.

A significant transformation of the furan ring involves its dearomatization, which can be a key step in the synthesis of more complex heterocyclic systems. Oxidative dearomatization of furan derivatives can lead to the formation of highly reactive intermediates that undergo subsequent cyclization. nih.govmdpi.com

In a process analogous to the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, the furan ring of this compound could be oxidized, for instance with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net This oxidation would disrupt the aromaticity of the furan, potentially forming an endoperoxide or a hydroxyfuranone intermediate. This reactive species can then undergo an intramolecular cyclization, possibly triggered by an acid catalyst. researchgate.net This strategy transforms the planar furan ring into a three-dimensional bicyclic or spirocyclic architecture, significantly increasing molecular complexity. The specific outcome of such a reaction would depend on the reaction conditions and the nature of the substituents on the side chain.

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of these transformations is crucial for controlling reaction outcomes, including regioselectivity and stereoselectivity.

The allylic alcohol moiety in this compound plays a pivotal role in its reactivity, particularly under acidic conditions. Protonation of the hydroxyl group followed by the loss of water generates a resonance-stabilized allylic cation. The positive charge is delocalized over the C1 and C3 carbons of the propene side chain, as well as potentially onto the furan ring.

This delocalized cation is a key intermediate in nucleophilic substitution reactions. The stereochemical outcome of such reactions is dependent on the nature of the cation and the nucleophile. If the allylic cation is sufficiently stable and long-lived, attack by a nucleophile can occur at either electrophilic center, potentially leading to a mixture of products and loss of stereochemical information. However, stereochemical control can often be achieved. For instance, in transition-metal-catalyzed allylic substitution reactions, the stereochemistry of the product can be influenced by the chiral ligands attached to the metal center. nih.gov Similarly, in cycloaddition reactions involving furan and chiral allyl cations, significant π-facial selectivity can be induced, leading to high enantiomeric purity in the products. rsc.org

The reactivity of furan derivatives can be dramatically enhanced through superelectrophilic activation. This concept involves the use of Brønsted or Lewis superacids, such as trifluoromethanesulfonic acid (TfOH), to generate highly reactive dicationic species. nih.gov These superelectrophiles are capable of reacting with even very weak nucleophiles. mdpi.com

In the context of this compound, treatment with a superacid like TfOH could lead to simultaneous protonation of both the furan ring oxygen and the hydroxyl group of the side chain. This O,O-diprotonation would generate a highly electrophilic dicationic intermediate. Such species exhibit a significant increase in reactivity compared to their monoprotonated counterparts. This activation strategy has been successfully employed in the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives, where the diprotonated furan species readily reacts with arenes. mdpi.com A similar mechanism could be envisioned for this compound, enabling Friedel-Crafts-type reactions with a wide range of weakly nucleophilic aromatic and aliphatic compounds. The study of these reactive species often involves a combination of NMR spectroscopy in superacidic media and DFT calculations to characterize their structure and electrophilicity. nih.govmdpi.com

Structural Modifications of the Propen-1-ol Side Chain

The methyl group at the C2 position of the propenyl chain is a primary target for modification. Varying this alkyl substituent can be achieved through several synthetic strategies. One common approach involves the Wittig reaction or its Horner-Wadsworth-Emmons variant, which allows for the introduction of a wide range of alkyl groups. For instance, reacting 5-nitrofurfural with different phosphonium (B103445) salts can yield various styryl derivatives, demonstrating the feasibility of altering substituents on the double bond. nii.ac.jp

Another approach involves the Claisen-Schmidt condensation to form chalcone-like precursors, which can then be selectively reduced to the desired allylic alcohol. evitachem.com The nature of the alkyl group—from simple methyl or ethyl groups to more complex branched or cyclic moieties—can significantly impact the steric hindrance around the double bond and the alcohol functionality.

Table 1: Potential Alkyl Substituents and Corresponding Synthetic Methods

R-Group at C2 Precursor Aldehyde Key Reaction Type
Ethyl 2-Furanacrolein Grignard reaction followed by oxidation/olefination
Isopropyl 2-Furanacrolein Organocuprate addition

These modifications are crucial for structure-activity relationship (SAR) studies, where the effect of steric bulk on biological or chemical properties is investigated.

Extending the carbon chain of the propen-1-ol side chain can lead to new derivatives with altered lipophilicity and potential for new interactions. Methods like the Kiliani-Fischer synthesis, traditionally used for carbohydrates, provide a conceptual basis for extending carbon chains by one carbon at a time through the formation and subsequent reduction of cyanohydrins. masterorganicchemistry.com

Furthermore, the introduction of various functional groups onto the side chain can dramatically alter the molecule's properties. The terminal hydroxyl group is a prime site for derivatization. It can be esterified or etherified to introduce a vast array of functionalities. For example, reaction with acyl chlorides or anhydrides in the presence of a base can yield esters, while Williamson ether synthesis can be employed to introduce new alkyl or aryl groups.

The double bond also offers a site for functionalization. Epoxidation followed by ring-opening can introduce vicinal diols or amino alcohols. Dihydroxylation using reagents like osmium tetroxide can also yield diols. These new functional groups can serve as handles for further conjugation to other molecules or for modulating the compound's physicochemical properties. The acid-catalyzed ring opening of the furan ring is also a possibility, influenced by the substituents present. rsc.org

Derivatization of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C5 position. pearson.comquora.com This reactivity allows for the introduction of a wide range of substituents, thereby modulating the electronic properties of the entire molecule.

The introduction of substituents on the furan ring can have a profound impact on its reactivity and the electronic properties of the molecule. Electron-donating groups (EDGs) such as alkyl or alkoxy groups at the C5 position increase the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro or acyl groups decrease the ring's reactivity towards electrophiles.

These substituent effects can be quantified and predicted using computational methods like Density Functional Theory (DFT), which can calculate properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. researchgate.netresearchgate.net For instance, studies on benzofused thieno[3,2-b]furans have shown how different substituents (e.g., Br, I, OH) affect the stability and reactivity of the heterocyclic system. researchgate.net The nature of the substituent also influences the regioselectivity of further reactions. The oxidation of the furan ring, which can lead to the formation of reactive intermediates like epoxides or cis-enediones, is also highly dependent on the substitution pattern. nih.gov

Creating fused ring systems involving the furan moiety of this compound can lead to novel, rigid structures with distinct properties. Various synthetic strategies have been developed for the synthesis of fused furans. researchgate.netnih.govorganic-chemistry.org One approach involves intramolecular cyclization reactions of appropriately functionalized precursors. For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization to form fused furan rings. nih.gov

Another powerful method is the Paal-Knorr synthesis, which typically involves the cyclization of 1,4-dicarbonyl compounds. nih.gov By analogy, precursors derived from the subject molecule could be designed to undergo similar cyclizations. For instance, a derivative of this compound could be oxidized to a dicarbonyl compound that, upon treatment with acid, could cyclize to form a fused system. nih.govnih.gov Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols is another modern technique for accessing fused furan ring systems. nih.gov The synthesis of benzofuran (B130515) derivatives can also be achieved through the rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes. mdpi.com

Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves combining two or more pharmacophores or structurally distinct moieties to create a new molecule with potentially enhanced or synergistic activities. The this compound scaffold is an attractive building block for creating such hybrid molecules.

The synthesis of these hybrids often involves coupling the furan-containing scaffold with other heterocyclic systems. For example, the hydroxyl group of the propenol side chain can be used as a handle to link to other molecules via an ester or ether linkage. Amide coupling reactions are also a common strategy, where a carboxylic acid-functionalized partner is activated and reacted with an amino-functionalized derivative of the furan scaffold. For instance, new hybrid molecules have been synthesized by reacting furan-2-carbonyl chloride with various N-containing heterocycles like pyrrolidine (B122466) and piperidine. psecommunity.org Another example is the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide, which combines furan, indole, and benzamide (B126) moieties. mdpi.com

These hybrid molecules can be designed to interact with multiple biological targets or to combine the favorable properties of the individual components. The furan moiety itself is a common feature in many biologically active natural products and synthetic drugs, making it a valuable component in the design of new hybrid compounds. nih.govijsrst.com

Incorporation into Larger Bioactive Molecules (e.g., Chalcone (B49325) Derivatives)

The structural framework of this compound serves as a valuable building block for its incorporation into larger, more complex bioactive molecules. A prominent example is its use in the synthesis of chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids widely recognized for their diverse pharmacological activities and as precursors for various heterocyclic compounds. nih.govnih.govekb.eg The furan ring, in particular, is a versatile synthon that can enhance the biological profile of the resulting molecule. researchgate.net

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. nih.gov This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. In this context, an aldehyde derived from this compound, such as 5-arylfurfural, can react with a substituted acetophenone to yield a furan-containing chalcone. eurekaselect.comjocpr.com The presence of the α,β-unsaturated ketone functionality in the chalcone backbone is crucial for its biological activity and for its utility as a synthetic intermediate. ekb.eg

The incorporation of the furan moiety into the chalcone structure has been a strategy to generate novel compounds with potential therapeutic applications. nih.govresearchgate.net Research has demonstrated the synthesis of various furan-based chalcones, which are then evaluated for their biological properties. For instance, a series of furan-based chalcone derivatives were synthesized by condensing 5-arylfurfural derivatives with 4'-cyanoacetophenone, leading to compounds with notable antimicrobial activity. eurekaselect.com

Table 1: Examples of Synthesized Furan-Based Chalcone Derivatives

Starting Aldehyde Starting Ketone Resulting Chalcone Structure Reference
5-(4-nitrophenyl)furan-2-carbaldehyde 1-(4-cyanophenyl)ethan-1-one eurekaselect.com
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde 1-(1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one jocpr.com
Furan-2-carboxaldehyde 4-chloroacetophenone researchgate.net

This table is interactive and showcases examples of chalcones synthesized using furan-based aldehydes.

Synthesis of Furan-Containing Heterocycles (e.g., Pyrazolines, Oxazoles)

The furan-containing chalcones derived from precursors like this compound are highly versatile intermediates for the synthesis of various furan-containing heterocycles. The reactive α,β-unsaturated ketone system within the chalcone structure allows for cyclization reactions to form five- and six-membered rings. nih.govbiointerfaceresearch.com

Pyrazolines:

A significant application of furan-chalcones is in the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoline derivatives are known to exhibit a wide range of pharmacological activities. proquest.com The synthesis is typically achieved by the reaction of a furan-based chalcone with hydrazine (B178648) hydrate (B1144303) or its substituted derivatives. tandfonline.comannalsofrscb.roproquest.com The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. biointerfaceresearch.com For example, novel furan-containing pyrazolyl pyrazoline derivatives have been synthesized by refluxing furan-containing pyrazolyl chalcones with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid. tandfonline.com

Oxazoles:

Oxazoles, another class of five-membered heterocycles containing one nitrogen and one oxygen atom, can also be synthesized using furan-based precursors. The van Leusen oxazole (B20620) synthesis is a well-established method that can be adapted for this purpose. nih.gov This reaction involves the condensation of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base to form the oxazole ring. A furan-2-carbaldehyde, derivable from the parent alcohol, can serve as the aldehyde component in this synthesis. nih.gov Alternative methods for synthesizing furan-oxazole hybrids include rhodium-catalyzed reactions of cyclic 2-diazo-1,3-diketones with nitriles, which proceed through a proposed C≡N bond insertion and cyclization sequence. tandfonline.com

Table 2: Synthesis of Furan-Containing Heterocycles from Chalcone Precursors

Precursor Reagent(s) Heterocyclic Product Reaction Type Reference
Furan-containing pyrazolyl chalcone Hydrazine hydrate, Glacial acetic acid Pyrazolyl-pyrazoline Cyclocondensation tandfonline.com
Furan-2-yl methyl(sulfanyl)acetic acid hydrazide Chalcone dibromides Pyrazoline derivative Cyclocondensation annalsofrscb.ro
2-formyl substituted furan Tosylmethylisocyanide (TosMIC), Base Furan-based oxazole van Leusen Reaction nih.gov

This interactive table summarizes synthetic routes to furan-containing pyrazolines and oxazoles.

Mechanistic Biological Activity Investigations of Furan Substituted Compounds

Studies on Antimicrobial Activity and Mechanisms of Action

Furan (B31954) derivatives have been widely studied for their ability to combat microbial growth, including bacteria and fungi. nih.govijabbr.combiojournals.us The antimicrobial properties of these compounds are a significant area of research in medicinal chemistry. utripoli.edu.lyresearchgate.net

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

Various furan derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that these compounds can suppress the growth of Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net One derivative, in particular, inhibited the growth of Escherichia coli at a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. utripoli.edu.lyijabbr.com Similarly, novel arylfuran derivatives have shown a broad spectrum of action against both E. coli and S. aureus. utripoli.edu.lyijabbr.com Other related compounds, such as 1-benzoyl-3-furan-2-ylmethyl-thiourea, have also exhibited effects against Staphylococcus aureus. utripoli.edu.lyijabbr.com

The inhibitory effects of furan compounds on bacterial growth are being actively investigated. For example, the compound LLY-507 showed significant bactericidal activity against S. aureus, with MIC50/MIC90 values of 25/25 µM for methicillin-sensitive S. aureus (MSSA) and 25/50 µM for methicillin-resistant S. aureus (MRSA). researchgate.net This compound was found to disrupt the integrity of the bacterial cell membrane. researchgate.net

Furan Derivative ClassBacterial StrainObserved ActivityReference
3-Aryl-3-(furan-2-yl)propanoic acidsEscherichia coliGrowth suppression (MIC 64 µg/mL for one derivative) utripoli.edu.lyijabbr.commdpi.comresearchgate.net
3-Aryl-3-(furan-2-yl)propanoic acidsStaphylococcus aureusGrowth suppression (MIC 128 µg/mL for most tested) mdpi.com
Novel arylfuran derivative 4Escherichia coli & Staphylococcus aureusConsiderable activity, indicating broad spectrum utripoli.edu.ly
LLY-507 (a furan-containing compound)Staphylococcus aureus (MSSA & MRSA)Bactericidal activity (MIC50 of 25 µM) researchgate.net

Antifungal Efficacy (e.g., Candida albicans)

The antifungal properties of furan derivatives are well-documented, particularly against Candida species, which are common causes of fungal infections in humans. nih.govresearchgate.netnih.gov Research on (E)-3-(Furan-2-yl)acrylic acid, a compound structurally related to 3-(Furan-2-yl)-2-methylprop-2-en-1-ol, has provided specific insights. This compound demonstrated antifungal effects against several Candida species, with MIC values ranging from 64 to 512 μg/mL. nih.govnih.gov It was found to be most effective against C. albicans. nih.gov Studies have shown that its antifungal action is fungistatic, meaning it inhibits fungal growth rather than killing the fungus directly, similar to the action of fluconazole. nih.govnih.gov

Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have also demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net Other research has pointed to hybrid compounds containing furanone structures as having potent antifungal effects against C. albicans and C. glabrata, with MIC50 values as low as 0.5 µg/mL. utripoli.edu.ly

Furan DerivativeFungal StrainMIC Range (μg/mL)Reference
(E)-3-(Furan-2-yl)acrylic acidCandida albicans64 - 512 nih.govnih.gov
(E)-3-(Furan-2-yl)acrylic acidCandida parapsilosis64 - 512 nih.govnih.gov
(E)-3-(Furan-2-yl)acrylic acidCandida glabrata64 - 512 nih.govnih.gov
(E)-3-(Furan-2-yl)acrylic acidCandida tropicalis64 - 512 nih.govnih.gov
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicansEffective at 64 mdpi.comresearchgate.net

Exploration of Molecular Targets and Pathways in Microorganisms

The mechanism of action for the antimicrobial effects of furan derivatives involves various molecular targets. In fungi, a primary target is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased permeability, leakage of cellular contents, and ultimately cell death. nih.gov The compound (E)-3-(Furan-2-yl)acrylic acid was observed to stimulate ergosterol biosynthesis in C. albicans, which is likely a microbial resistance response to the stress induced by the compound. nih.govnih.gov This compound also inhibits the morphological transition in C. albicans, a key virulence factor. nih.gov

In bacteria, some halogenated furanones have been shown to inhibit quorum sensing, a cell-to-cell communication system that regulates virulence. nih.govnih.gov For example, furanone C-30 acts as a potent inhibitor of the quorum-sensing system in Pseudomonas aeruginosa by binding to the LasR and RhlR proteins, rendering them dysfunctional. nih.gov This interference occurs at the post-transcriptional level and can increase the susceptibility of bacterial biofilms to antibiotics. nih.gov Other proposed antibacterial mechanisms include the disruption of cell membrane integrity and the inhibition of amino acid biosynthesis. researchgate.net

Investigations into Other Biological Effects (Mechanistic Focus)

Beyond their antimicrobial properties, furan derivatives have been explored for their effects on the central nervous system and their potential to treat protozoal infections. utripoli.edu.ly

Insights into Antiprotozoal Mechanisms

Certain furan-containing compounds have shown promise as antiprotozoal agents. Furanchalcone–imidazole (B134444) hybrids, for example, have demonstrated activity against Leishmania (V) panamensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. utripoli.edu.lyresearchgate.net The imidazole salt moiety appears to be important for the biological action of these hybrids. researchgate.net

A well-known antiprotozoal drug, Furamidine, contains a furan ring. Studies on new analogs of this drug suggest that a key mechanism of their antiprotozoal action is strong binding to the minor groove of parasite DNA. nih.gov This interaction with DNA likely interferes with replication and transcription, leading to the death of the protozoan.

Research on the Anticancer Mechanisms of this compound Remains Undisclosed

Despite interest in furan-containing compounds for their potential therapeutic properties, specific research detailing the cellular and molecular anticancer activities of this compound is not available in the public domain.

Extensive searches of scientific literature and research databases did not yield any studies investigating the mechanistic biological activity of this particular compound in the context of cancer research. Therefore, information regarding its effects on cellular and molecular pathways, such as cell cycle disruption, apoptosis, or immunomodulation, is currently unavailable.

While the broader class of furan-substituted compounds has been a subject of medicinal chemistry research, the specific anticancer profile of this compound has not been characterized or published in peer-reviewed literature. As a result, no data tables or detailed research findings on its biological mechanisms in cancer cells can be provided at this time.

Further research would be necessary to determine if this compound possesses any anticancer properties and to elucidate the potential pathways through which it might exert such effects.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Furan-2-yl)-2-methylprop-2-en-1-ol. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ipb.pt

NMR is a powerful tool for monitoring reaction progress and identifying transient species. In syntheses involving furan (B31954) derivatives, reaction pathways can be complex, sometimes involving rearrangements or the formation of intermediates. nih.govresearchgate.net For instance, in the transformation of related 3-(furan-2-yl)-propan-1-ones, NMR analysis was crucial for identifying and quantifying isomeric intermediates, providing insight into the reaction mechanism. researchgate.net By acquiring NMR spectra at various time points during a reaction, researchers can track the disappearance of starting materials and the appearance of products, as well as detect signals from any short-lived intermediates that accumulate in sufficient concentration.

The structure of this compound features a trisubstituted double bond, allowing for the existence of E/Z isomers. The relative stereochemistry can be determined using one-dimensional ¹H NMR and two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). Spatial proximity between the methyl group protons and the vinyl proton, or between the methyl group and the CH₂OH protons, would generate characteristic cross-peaks in a 2D NOESY/ROESY spectrum, allowing for an unambiguous assignment of the double bond geometry.

Furthermore, NMR is used to study the preferred conformations of molecules in solution. researchgate.netnih.govauremn.org.br For this compound, this involves rotation around the single bonds connecting the furan ring to the propenol side chain. The observed chemical shifts and coupling constants are an average of the conformations present at equilibrium. auremn.org.br Theoretical calculations combined with experimental NMR data can provide a detailed picture of the molecule's conformational landscape. researchgate.netnih.gov

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from analogous furan derivatives. nih.govrug.nlresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous furan derivatives and general NMR principles.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
H₅' (Furan)~7.4~143Singlet or doublet of doublets
H₄' (Furan)~6.4~111Doublet of doublets
H₃' (Furan)~6.3~110Doublet
C₂' (Furan)-~152Attached to side chain
C₃' (Furan)-~110-
C₄' (Furan)-~111-
C₅' (Furan)-~143-
H₃ (Vinyl)~6.5~125Singlet or quartet
C₂ (Olefinic)-~135Attached to methyl group
C₃ (Olefinic)-~125-
CH₃~1.9~15Singlet or doublet
CH₂OH~4.2~65Singlet or doublet
OHVariable-Broad singlet

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. researchgate.netscialert.net The spectra arise from the vibrations of chemical bonds, and the frequency of these vibrations is characteristic of the bond type and its environment. globalresearchonline.net

For this compound, FT-IR and Raman spectroscopy can confirm the presence of key functional groups:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹, is characteristic of the alcohol hydroxyl group.

C-H Stretches: Aromatic C-H stretches from the furan ring are expected above 3100 cm⁻¹, while olefinic and aliphatic C-H stretches appear between 3100 and 2850 cm⁻¹. researchgate.net

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the propenyl chain and within the furan ring will result in bands in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretch of the primary alcohol is expected in the 1000-1100 cm⁻¹ range.

Furan Ring Modes: The furan ring has characteristic breathing and deformation modes that appear in the fingerprint region of the spectrum (<1500 cm⁻¹). researchgate.netudayton.edu

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments and to predict the spectra of different conformers. researchgate.netglobalresearchonline.netdergipark.org.tr

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3300-3500 (broad)
Furan C-HStretching3100-3150
Vinyl C-HStretching3010-3095
Methyl/Methylene C-HStretching2850-2960
C=CStretching (alkene & furan)1500-1650
C-OStretching (primary alcohol)1000-1100 (strong)
Furan RingRing Breathing/Deformation800-1500

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are routinely used for the analysis of furan derivatives. mdpi.comnih.gov

For this compound, electron ionization (EI) would likely produce a prominent molecular ion (M⁺) peak, confirming its molecular weight. The subsequent fragmentation would provide structural clues. Plausible fragmentation pathways include:

Loss of a water molecule (H₂O) from the alcohol moiety.

Loss of a methyl radical (•CH₃).

Cleavage resulting in a furfuryl-type cation.

Fragmentation of the furan ring itself, a characteristic process for these heterocycles. ed.ac.uk

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to isolate a specific ion and induce its fragmentation, providing more detailed structural information. nih.govresearchgate.net In mechanistic studies, MS can be used to identify reaction intermediates and products, especially when coupled with isotopic labeling. For example, studies on the combustion of 2-methylfuran (B129897) have utilized molecular-beam mass spectrometry to detect and quantify reactive intermediates, helping to build a comprehensive reaction mechanism. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of connectivity and stereochemistry. mdpi.comresearchgate.net

A successful crystallographic analysis of this compound would provide an unequivocal determination of its E/Z stereochemistry and its preferred conformation in the solid state.

Table 3: Representative Crystallographic Data for an Analogous Compound, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one Data from Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 2):161-4. nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₀O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3808 (7)
b (Å)5.8197 (4)
c (Å)16.7112 (11)
β (°)99.389 (3)
ConformationE-isomer about the C=C bond
Key InteractionC-H···O hydrogen bonds

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots. researchgate.netthieme.de The relative polarity of the compounds determines their retention factor (Rf), allowing for a quick assessment of the reaction mixture's composition.

Column Chromatography: This is the standard method for the purification of organic compounds on a preparative scale. rug.nl After a reaction is complete, column chromatography, typically using silica (B1680970) gel as the stationary phase, is used to separate the desired this compound from unreacted starting materials, byproducts, and catalysts.

Gas Chromatography (GC): GC is a high-resolution separation technique ideal for volatile compounds. It is used to assess the purity of the final product and can often separate E/Z isomers. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another high-resolution technique suitable for a wider range of compounds, including those that are not volatile. Chiral HPLC, which uses a chiral stationary phase, would be the method of choice for separating enantiomers of this compound if it were synthesized in a way that introduced a chiral center. rug.nl

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. researchgate.netepstem.net For 3-(Furan-2-yl)-2-methylprop-2-en-1-ol, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. Studies on analogous furan-chalcone structures have successfully employed hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) for accurate geometry optimization and property calculation. dergipark.org.trresearchgate.net

Prediction of Spectroscopic PropertiesDFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in spectral assignments. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to support experimental data.dergipark.org.trresearchgate.netTime-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to UV-Visible absorption spectra.dergipark.org.tr

Interactive Table: Example of Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of data that could be generated for this compound based on methodologies used for similar compounds.

Analysis of Frontier Molecular OrbitalsThe Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity.dergipark.org.trresearchgate.netThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For related furan-chalcones, the HOMO is typically localized over the cinnamoyl system and the furan (B31954) ring, while the LUMO is distributed over the propenone moiety.researchgate.net

Interactive Table: Example of FMO Energy Data (Hypothetical) This table is a hypothetical representation of data that could be generated for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a flexible molecule like this compound are dependent on its accessible conformations.

Conformational Analysis involves systematically exploring the molecule's potential energy surface by rotating its single bonds to identify stable conformers (energy minima) and the energy barriers between them. For the related (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, conformational analyses have identified stable syn and anti conformers. dergipark.org.tr A similar analysis for the target alcohol would involve scanning the dihedral angles of the C-C and C-O single bonds.

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation would model the atomic motions of this compound in a simulated environment (e.g., in a solvent like water or ethanol), revealing how it flexes, rotates, and interacts with its surroundings. This is particularly useful for understanding how the molecule might bind to a biological target. MD simulations have been successfully applied to study the interaction of furan-chalcone derivatives with enzymes. mdpi.com

Prediction of Molecular Interactions (e.g., ligand-target binding in mechanistic studies)

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies detailing the prediction of molecular interactions for this compound. Research focusing on the molecular docking, binding affinity, or mechanistic ligand-target interactions of this particular compound is not publicly available at this time.

Therefore, it is not possible to provide detailed research findings or data tables on its predicted binding to specific biological targets.

For context, such a section would typically involve computational methodologies to predict how a ligand, in this case, this compound, interacts with a biological target, such as a protein or enzyme. These studies often include:

Molecular Docking Simulations: Predicting the preferred orientation of the ligand when bound to a target to form a stable complex.

Binding Affinity Calculations: Estimating the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol).

Interaction Analysis: Identifying the key amino acid residues in the target's binding site that interact with the ligand.

Visualization of Binding Modes: Illustrating the types of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Were such data available for this compound, it would be presented in detailed tables, as exemplified below in a hypothetical format.

Hypothetical Data Table: Predicted Binding Interactions of this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Protein X-6.5Tyr123, Ser245Hydrogen Bond
Leu98, Val150Hydrophobic
Protein Y-5.8Asn76Hydrogen Bond
Phe199, Trp204π-π Stacking

Note: The data presented in this table is purely illustrative and does not represent actual research findings.

Without dedicated computational studies on this compound, any discussion on its specific molecular interactions would be speculative.

Industrial and Niche Applications in Chemical Science and Technology

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The furan (B31954) ring is a well-established pharmacophore and a versatile synthetic intermediate in organic chemistry. Compounds bearing this heterocyclic motif are integral to the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. The reactivity of the furan nucleus, coupled with the allylic alcohol functionality in 3-(Furan-2-yl)-2-methylprop-2-en-1-ol, makes it a potentially valuable building block.

The double bond and the hydroxyl group can undergo a variety of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification. The double bond allows for addition reactions, such as hydrogenation, halogenation, or epoxidation. Furthermore, the furan ring itself can participate in electrophilic substitution reactions or act as a diene in Diels-Alder reactions, opening pathways to complex molecular architectures. While specific industrial-scale syntheses starting from this compound are not extensively documented in publicly available literature, its structural similarity to other reactive furan derivatives suggests its potential utility in the synthesis of novel bioactive molecules and functional organic compounds.

Applications in the Development of Advanced Materials

The development of novel polymers and functional materials is a cornerstone of modern materials science. Monomers derived from renewable resources, such as furan-based compounds, are of particular interest due to their potential to create more sustainable materials.

Monomer for Polymerization Studies

The presence of a polymerizable double bond and a reactive hydroxyl group in this compound suggests its potential as a monomer. The allylic double bond could, in principle, undergo radical or cationic polymerization. Additionally, the hydroxyl group could be utilized in condensation polymerizations, for example, to form polyesters or polyurethanes. Research into the polymerization of furan-containing monomers is an active area, as the resulting polymers can exhibit unique thermal and mechanical properties. However, specific studies detailing the polymerization of this compound are not prominent in the current body of scientific literature.

Precursor for Functional Materials

Beyond polymerization, small organic molecules can serve as precursors for the synthesis of functional materials. The furan moiety in this compound can be leveraged to create materials with specific electronic or optical properties. For example, the furan ring is a component of some conducting polymers and organic semiconductors. The reactivity of the side chain could be used to graft the molecule onto surfaces or to incorporate it into larger supramolecular assemblies. While the potential exists, dedicated research on the application of this compound as a precursor for functional materials remains a largely unexplored field.

Contributions to Flavor and Fragrance Chemistry (as a component or precursor to aroma chemicals)

Furan derivatives are significant contributors to the aroma profiles of a wide variety of foods and beverages, often formed during thermal processing. perfumerflavorist.com They can impart sweet, nutty, caramel-like, and fruity notes. Furfuryl alcohol, a related compound, is known to have a faint burning odor and a bitter taste. wikipedia.org The structural characteristics of this compound, with its furan ring and an unsaturated alcohol side chain, suggest that it could possess interesting organoleptic properties.

Catalysis Research and Development (as a ligand or reactant in catalytic cycles)

In the field of catalysis, organic molecules can play crucial roles either as ligands that modify the properties of a metal catalyst or as reactants in a catalytic transformation. The furan ring in this compound contains an oxygen atom with lone pairs of electrons, which could potentially coordinate to a metal center, thus acting as a ligand. The allylic alcohol functionality also offers a potential coordination site.

Environmental Aspects and Sustainable Chemical Practice

Photochemical and Biological Degradation Pathways

While specific studies on the photochemical and biological degradation of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol are not extensively documented, the degradation pathways can be inferred from the known reactivity of the furan (B31954) ring and its derivatives.

Photochemical Degradation: The atmospheric degradation of furan compounds is primarily initiated by reactions with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. The reaction with •OH radicals typically involves addition to the double bonds of the furan ring. This addition can lead to the opening of the furan ring, forming unsaturated 1,4-dicarbonyl compounds. Another potential pathway involves the formation of a 5-hydroxy-2-furanone compound. Given the presence of an additional double bond in the propenol side chain of this compound, it is likely that this site would also be susceptible to photochemical attack. The degradation of polyfurfuryl alcohol, a related polymer, has been shown to involve furan ring opening upon photo-degradation. researchgate.netnih.gov

Biological Degradation: The biological degradation of furanic compounds has been observed in various microorganisms, which can utilize them as a source of carbon and energy. researchgate.net Microbes have evolved defense mechanisms against the toxicity of some furan derivatives, such as furfural (B47365), by oxidizing or reducing them to their corresponding carboxylic acid or alcohol forms. researchgate.net For instance, furfural can be biologically reduced to furfuryl alcohol. The degradation of the furan ring itself typically proceeds via intermediates like 2-furoic acid, which is then metabolized to 2-oxoglutarate. youtube.com Some microbes, like Cupriavidus basilensis HMF14, have been identified to metabolize furan derivatives. researchgate.net It is plausible that microorganisms could degrade this compound by first oxidizing the alcohol group and then proceeding with the degradation of the furan ring. Some fungi, such as Fusarium proliferatum, have also been shown to degrade complex organic molecules and could potentially be involved in the breakdown of furan-containing compounds in the soil. researchgate.net

Biotransformation and Environmental Fate Studies

The biotransformation of furan-containing compounds in higher organisms often involves cytochrome P450 enzymes. These enzymes can oxidize the furan ring to form reactive electrophilic intermediates, such as epoxides or cis-enediones. researchgate.net These reactive metabolites can then conjugate with cellular nucleophiles like glutathione (B108866) as part of a detoxification pathway. However, the formation of such reactive intermediates is also a mechanism of toxicity for some furan compounds. researchgate.net

The environmental fate of this compound is largely determined by its susceptibility to the degradation pathways mentioned above. Its persistence in the environment is expected to be limited due to the reactivity of the furan ring and the allylic alcohol moiety. In aquatic environments, it may undergo biodegradation by microbial communities. In the atmosphere, it is expected to be degraded by photochemical reactions. The persistence of furan derivatives in the environment is a concern, and their ability to be metabolized by organisms is a key factor in their environmental risk assessment. researchgate.net

Green Chemistry Principles in Synthesis and Processing

The synthesis of this compound can be approached through various synthetic routes. Applying the principles of green chemistry to its synthesis is crucial for minimizing its environmental impact.

A key step in the synthesis of this compound is the formation of the carbon-carbon bond between the furan ring and the propenol side chain. This can be achieved through an aldol (B89426) condensation reaction between furfural and a suitable ketone, followed by reduction. Aldol condensations can often be carried out under solvent-free conditions. truman.edulibretexts.org For example, the solid-state aldol condensation of aldehydes and ketones can be achieved by grinding the solid reagents with a solid base catalyst, such as sodium hydroxide. rsc.org This approach eliminates the need for organic solvents, which are often volatile and can contribute to air pollution and pose health risks. The reaction of furfural with acetone, a related reaction, has been successfully demonstrated using solid base catalysts under solvent-free conditions. truman.edu

Reaction StepConventional ApproachGreen AlternativeEnvironmental Benefit
Aldol CondensationUse of organic solvents (e.g., ethanol, THF)Solvent-free grinding with a solid catalystReduced VOC emissions, less solvent waste
ReductionUse of metal hydrides (e.g., NaBH4) in a solventCatalytic transfer hydrogenation using a recyclable catalystAvoids stoichiometric metal waste, potentially milder conditions

This table provides a conceptual comparison of conventional and greener synthetic approaches.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing the generation of byproducts. organic-chemistry.org

A potential synthetic route to an allylic alcohol like this compound could involve the Wittig reaction. However, the Wittig reaction is known for its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orgijsrst.com

An alternative approach with better atom economy would be a direct catalytic coupling reaction. For instance, the synthesis of allylic alcohols can be achieved through the nickel-catalyzed direct coupling of alkynes and methanol, which demonstrates high atom-, step-, and redox-economy. mdpi.com While a specific application to the synthesis of this compound is not reported, this approach exemplifies a greener synthetic strategy.

Waste minimization in the chemical industry is a critical aspect of sustainable manufacturing. rsc.org This can be achieved through process optimization, the use of catalytic rather than stoichiometric reagents, and the recycling of catalysts and solvents.

Synthetic RouteKey ReagentsMajor ByproductAtom Economy
Wittig ReactionPhosphonium (B103445) ylide, Aldehyde/KetoneTriphenylphosphine oxidePoor
Aldol Condensation/ReductionAldehyde, Ketone, Reducing AgentWater, Salt from reducing agentModerate to Good
Direct Catalytic CouplingAlkyne, Alcohol, CatalystMinimalExcellent

This table illustrates the concept of atom economy for different synthetic strategies that could be applied to synthesize allylic alcohols.

Implications for Bio-Based Chemical Production

Furan derivatives are considered key platform chemicals in a bio-based economy. magtech.com.cn Furfural, the precursor to the furan moiety in this compound, can be produced from the dehydration of C5 sugars (pentoses) derived from lignocellulosic biomass, such as agricultural and forestry waste. youtube.commdpi.com This provides a renewable feedstock for the synthesis of a wide range of furan-based chemicals.

The production of furfuryl alcohol, a closely related compound, from the catalytic hydrogenation of furfural is a well-established industrial process. magtech.com.cnnih.govresearchgate.net This demonstrates the feasibility of converting biomass-derived furfural into valuable furan derivatives. The synthesis of this compound could be integrated into a biorefinery concept, where biomass is converted into a portfolio of value-added products.

A plausible bio-based synthetic route to this compound would involve:

Hydrolysis of Hemicellulose: Obtaining xylose from agricultural or forestry residues.

Dehydration of Xylose: Conversion of xylose to furfural.

Aldol Condensation: Reaction of furfural with a bio-derived ketone (e.g., acetone, which can also be produced via fermentation).

Selective Reduction: Reduction of the resulting enone to the allylic alcohol.

This approach would significantly enhance the sustainability profile of this compound by utilizing renewable resources and potentially reducing the reliance on fossil fuels. nih.gov The development of efficient catalytic systems for these transformations is an active area of research. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction

The future synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol is likely to focus on asymmetric methods to control its stereochemistry. The presence of a chiral center, should the double bond be reduced, opens the door for the creation of enantiomerically pure forms of the corresponding saturated alcohol, 3-(furan-2-yl)-2-methylpropan-1-ol. The development of chiral catalysts and reagents will be crucial for achieving high enantioselectivity.

Research into the asymmetric synthesis of furan-containing compounds is a growing field. bohrium.comresearchgate.net The challenge lies in developing methods that can effectively control the three-dimensional arrangement of atoms around the chiral center. bohrium.comresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, presents a promising avenue for the enantioselective synthesis of such chiral molecules. bohrium.comresearchgate.net Furthermore, strategies involving chiral auxiliaries temporarily attached to the molecule to guide the stereochemical outcome of a reaction could be explored. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has demonstrated the potential for creating complex, optically active molecules from furan (B31954) precursors. nih.gov

Future research could focus on the following areas:

Development of novel chiral ligands for metal-catalyzed asymmetric hydrogenation of the alkene moiety.

Application of organocatalysts to achieve enantioselective conjugate additions to a precursor α,β-unsaturated aldehyde.

Use of biocatalysis , employing enzymes to perform stereoselective reductions.

The successful asymmetric synthesis would yield chiral building blocks valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Development of Novel Catalytic Systems for Selective Transformations

The furan ring and the allylic alcohol functional group in this compound offer multiple sites for chemical modification. nih.gov Future research will likely focus on developing novel catalytic systems that can achieve high selectivity for transformations at specific sites. The sensitivity of the furan ring to acidic conditions and its potential for ring-opening present a challenge that selective catalysts can overcome. nih.gov

Selective hydrogenation is a key area of interest. Catalysts will be needed to selectively reduce the carbon-carbon double bond without affecting the furan ring, or vice-versa. nih.gov Palladium and nickel-based catalysts have been investigated for the hydrogenation of furan derivatives, with selectivity often depending on the support material and reaction conditions. mdpi.com

Oxidation reactions also offer a pathway to new derivatives. Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid without altering the furan ring or the double bond would provide valuable synthetic intermediates. Gold nanoparticle catalysts have shown promise in the selective oxidation of furan derivatives. mdpi.com

Future catalytic research could include:

Heterogeneous catalysts with well-defined active sites for chemoselective hydrogenations.

Homogeneous catalysts with tailored ligands to control selectivity in oxidation and carbon-carbon bond-forming reactions.

Photo- and electrocatalysis as sustainable methods for driving selective transformations under mild conditions.

Catalytic ApproachPotential Transformation of this compoundTarget Product
Selective Hydrogenation Reduction of the C=C double bond3-(Furan-2-yl)-2-methylpropan-1-ol
Selective Oxidation Oxidation of the primary alcohol3-(Furan-2-yl)-2-methylprop-2-enal
Ring Opening/Rearrangement Acid-catalyzed rearrangement of the furan ringVarious saturated and unsaturated dicarbonyl compounds
Cross-Coupling Reactions Functionalization of the furan ringAryl- or alkyl-substituted furan derivatives

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

Furan-containing compounds are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.orgijabbr.com The structural similarity of this compound to certain bioactive terpenoids suggests it may possess interesting pharmacological properties. e3s-conferences.orgnih.gov

Future research should focus on elucidating the molecular mechanisms behind any observed biological activity. This involves identifying the specific cellular targets, such as enzymes or receptors, with which the compound interacts. ijabbr.com For instance, a related compound, (E)-1-(furan-2-yl)prop-2-en-1-one, has been studied as a tyrosinase inhibitor, highlighting the potential for this class of molecules to interact with specific enzymes. nih.govmdpi.com

Advanced techniques will be essential for these mechanistic studies:

Target Identification: Utilizing chemical proteomics and affinity chromatography to isolate binding partners.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding interactions at the atomic level.

Cell-based Assays: Investigating the downstream effects of target engagement on cellular signaling pathways.

Understanding the structure-activity relationship (SAR) will be critical for designing more potent and selective analogs. ijabbr.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to this compound could accelerate discovery significantly. nih.govrjptonline.org These computational tools can be employed in several key areas.

Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, including identifying major products and forecasting yields. nih.govprinceton.edu For the synthesis and transformation of this compound, ML models trained on large reaction datasets can help chemists select the optimal reaction conditions, catalysts, and reagents, thereby reducing the need for extensive empirical screening. researchgate.net

Property Prediction: AI can predict the physicochemical and biological properties of derivatives of this compound before they are synthesized. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. dypvp.edu.in

AI/ML ApplicationSpecific Goal for this compoundExpected Outcome
Generative Models Design new analogs with improved biological activityNovel, synthesizable compounds with high predicted potency
Reaction Yield Prediction Optimize the synthesis of the target compoundHigher yielding, more efficient synthetic routes
Retrosynthesis Planning Identify novel synthetic pathwaysNew, potentially more sustainable ways to synthesize the molecule
ADMET Prediction Screen virtual derivatives for drug-like propertiesPrioritized list of candidates for synthesis with favorable pharmacokinetics

Expansion into Niche Applications Beyond Current Scope

While the immediate applications of this compound may lie in fine chemicals and as a synthetic intermediate, future research could uncover a range of niche applications. The furan moiety, derivable from biomass, positions this compound as a building block for sustainable materials. rsc.org

Specialty Polymers and Resins: The alcohol functionality and the polymerizable double bond make it a potential monomer for creating specialty polymers. These polymers could have unique thermal or optical properties due to the incorporated furan ring.

Agrochemicals: The furan scaffold is present in some pesticides and herbicides. Derivatives of this compound could be synthesized and screened for activity against agricultural pests and weeds.

Fragrance and Flavor Industry: Many furan derivatives are known for their distinct aromas and are used in the food and fragrance industries. The specific odor profile of this compound and its esters could be evaluated for such applications.

Advanced Biofuels: As a C8 molecule derived from furan, it could be a precursor for higher-density biofuels. Catalytic upgrading processes could convert it into hydrocarbon fuels with tailored properties.

The exploration of these niche applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Furan-2-yl)-2-methylprop-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-methylprop-2-en-1-ol derivatives and furan-containing electrophiles. Evidence from analogous systems (e.g., B-Lilial synthesis) suggests using homogeneous catalysts (e.g., palladium complexes) or heterogeneous systems (e.g., supported metal catalysts) in solvents like toluene or ionic liquids (ILs). Optimization involves varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). Yield improvements are achievable by stabilizing the allylic alcohol intermediate through in situ protection (e.g., silylation) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon types. 2D techniques (COSY, HSQC) resolve coupling patterns and connectivity.
  • Infrared (IR) Spectroscopy : Confirm hydroxyl (O–H stretch, ~3200–3600 cm1^{-1}) and alkene (C=C stretch, ~1620–1680 cm1^{-1}) groups.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine using SHELXL (e.g., R-factor < 0.05) .

Q. How can physical properties (e.g., solubility, logP) be experimentally determined when literature data is unavailable?

  • Methodological Answer :

  • LogP (Partition Coefficient) : Use the shake-flask method with octanol/water phases. Analyze concentrations via HPLC or UV-Vis spectroscopy.
  • Melting Point : Employ differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
  • Solubility : Perform gravimetric analysis by dissolving excess compound in solvents (e.g., water, ethanol) at 25°C, followed by filtration and drying .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis (IRC) identifies reaction pathways, such as nucleophilic attacks on the allylic alcohol moiety .

Q. What strategies resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

  • Methodological Answer : Conduct comparative kinetic studies using identical substrates under varying conditions (e.g., catalyst type, solvent polarity). Characterize catalysts via XRD and TEM to assess crystallinity and dispersion. For example, palladium nanoparticles on carbon may show higher turnover frequencies (TOF) than homogeneous systems due to reduced aggregation. Statistical tools (e.g., ANOVA) validate reproducibility across studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity in derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the furan ring (e.g., electron-withdrawing groups) or allylic chain (e.g., branching).
  • Bioassays : Test antifungal/termiticidal activity via microdilution (MIC) or termite mortality assays.
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) in regression models to correlate structure with activity .

Q. What crystallographic protocols address disorder in the compound’s crystal structure?

  • Methodological Answer : For disordered regions (e.g., flexible allylic chains), apply SHELXL’s PART instruction to split atoms into multiple positions. Refine occupancy factors iteratively while restraining thermal parameters (SIMU/DELU commands). High-resolution data (<1.0 Å) and low-temperature (100 K) collection reduce noise. Validate with Rint_{\text{int}} < 0.05 and goodness-of-fit (GOF) ~1.0 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate using purified samples (≥95% purity via HPLC) and standardized protocols (e.g., identical NMR solvent). For melting points, compare DSC thermograms (peak onset vs. literature values). Contradictions may arise from polymorphic forms; use powder XRD to identify crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.